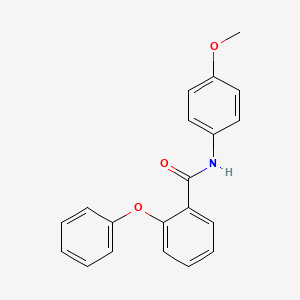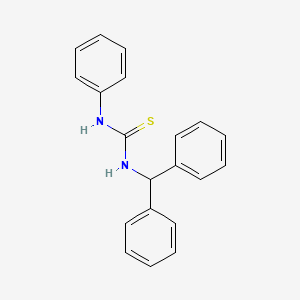![molecular formula C23H25NO2 B5775865 N-(3,4-dimethylphenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B5775865.png)
N-(3,4-dimethylphenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide, commonly known as DMH-11, is a selective androgen receptor modulator (SARM) that has gained attention in the scientific community for its potential applications in various fields, including cancer research, osteoporosis treatment, and muscle wasting therapy.
Aplicaciones Científicas De Investigación
DMH-11 has been studied for its potential applications in various fields, including cancer research, osteoporosis treatment, and muscle wasting therapy. In cancer research, DMH-11 has been shown to inhibit the growth of prostate cancer cells by selectively targeting androgen receptors. In osteoporosis treatment, DMH-11 has been shown to increase bone density and improve bone strength by selectively activating androgen receptors in bone tissue. In muscle wasting therapy, DMH-11 has been shown to increase muscle mass and strength by selectively activating androgen receptors in skeletal muscle tissue.
Mecanismo De Acción
DMH-11 selectively targets androgen receptors, which are proteins found in various tissues throughout the body, including the prostate, bone, and skeletal muscle. When DMH-11 binds to androgen receptors, it activates a signaling pathway that leads to increased protein synthesis and muscle growth, as well as increased bone density and strength. DMH-11 also inhibits the growth of prostate cancer cells by blocking the androgen receptor signaling pathway.
Biochemical and Physiological Effects:
DMH-11 has been shown to have several biochemical and physiological effects, including increased muscle mass and strength, increased bone density and strength, and inhibition of prostate cancer cell growth. DMH-11 has also been shown to have minimal effects on other tissues in the body, such as the liver and kidneys, which can be a limiting factor for other androgen receptor modulators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DMH-11 for lab experiments is its selective targeting of androgen receptors, which allows for specific activation or inhibition of these receptors in various tissues. This can provide insights into the role of androgen receptors in different physiological processes. However, one limitation of DMH-11 is its limited availability and high cost, which can make it difficult to conduct large-scale experiments.
Direcciones Futuras
There are several future directions for DMH-11 research, including further studies on its potential applications in cancer research, osteoporosis treatment, and muscle wasting therapy. Additionally, there is a need for more studies on the long-term effects of DMH-11 use, as well as its potential interactions with other medications. Finally, there is a need for the development of more selective and cost-effective androgen receptor modulators for use in research and clinical settings.
Métodos De Síntesis
DMH-11 is synthesized through a multi-step process that involves the reaction of 3,4-dimethylphenylacetic acid with ethyl bromoacetate to form 3,4-dimethylphenyl-2-bromoethylacetate. This intermediate is then reacted with cyclohexylmagnesium bromide to yield 3,4-dimethylphenyl-2-cyclohexylethylacetate. The final step involves the reaction of this intermediate with 4-[(1-hydroxycyclohexyl)ethynyl]benzoyl chloride to form DMH-11.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-17-6-11-21(16-18(17)2)24-22(25)20-9-7-19(8-10-20)12-15-23(26)13-4-3-5-14-23/h6-11,16,26H,3-5,13-14H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEGDLZPKOPHCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C#CC3(CCCCC3)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5775786.png)


![{5-bromo-2-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5775811.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-isobutylurea](/img/structure/B5775818.png)
![2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5775833.png)
![3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5775839.png)
![N'-{[2-(4-chloro-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5775843.png)



![1-[4-(allyloxy)-3-methoxyphenyl]-1-propanone oxime](/img/structure/B5775859.png)

![3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide](/img/structure/B5775876.png)